The compound is listed in various chemical databases, including PubChem and ChEBI, where it is identified by the ChEBI ID CHEBI:79753 . Its classification as a steroid derivative suggests that it may exhibit properties similar to those of natural steroids, which are known for their roles in various physiological processes.
The synthesis of 3-Aza-alpha-homocholest-4alpha-en-4-one typically involves several steps that integrate organic synthesis techniques. While specific synthetic routes can vary, the following general methods are often employed:
These synthetic methods require careful control of reaction conditions, including temperature, pressure, and reaction time, to maximize yield and purity.
The molecular structure of 3-Aza-alpha-homocholest-4alpha-en-4-one can be described as follows:
The compound's stereochemistry is crucial for its interactions with biological targets, as even slight alterations in configuration can lead to significant changes in activity.
3-Aza-alpha-homocholest-4alpha-en-4-one can undergo various chemical reactions typical of steroid derivatives:
The mechanism of action of 3-Aza-alpha-homocholest-4alpha-en-4-one is not fully elucidated but is hypothesized based on its structural similarities to other steroids:
Further studies are required to delineate its precise mechanism and therapeutic potential.
The physical and chemical properties of 3-Aza-alpha-homocholest-4alpha-en-4-one are critical for understanding its behavior in biological systems:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm these properties.
3-Aza-alpha-homocholest-4alpha-en-4-one has several potential applications:
The systematic name 3-Aza-A-homocholest-4α-en-4-one follows IUPAC steroid modification rules. The prefix "A-homo" denotes ring expansion of the A-ring from six to seven atoms, achieved by inserting a nitrogen atom at position 3. The suffix "en-4-one" specifies an unsaturated ketone at C4. This nomenclature distinguishes it from B-ring-modified analogs (e.g., 7-aza-B-homocholestane derivatives) and emphasizes the lactam functionality (C=O adjacent to N) [1] [3]. The compound is classified as a caprolactam (cyclic amide) under ChEBI ontology (CHEBI:79753), formally derived via Beckmann rearrangement of cholest-4-en-3-one oxime [1]. Alternative names include 3-Aza-α-homocholest-4α-en-4-one and Cyclopenta[5,6]naphth[1,2-d]azepin-2(3H)-one, reflecting its polycyclic architecture [3].
Table 1: Nomenclature Identifiers
Systematic Name | Registry Number | Database ID |
---|---|---|
3-Aza-A-homocholest-4a-en-4-one | 10062-39-2 (CAS) | CHEBI:79753 |
3-Aza-α-homocholest-4α-en-4-one | 4546174 (Reaxys) | NSC-61704 |
TXL8V3W6Q9 (UNII) | C15251 (KEGG) |
The molecular formula C₂₇H₄₅NO (molecular weight: 399.65 g/mol) confirms insertion of nitrogen and loss of two hydrogens compared to cholestane (C₂₇H₄₈). This modification reduces the saturation level, introducing a double bond at C4a-C4 [1] [3]. Stereochemical analysis reveals seven defined stereocenters with absolute configuration specified as (5aR,5bS,7aR,8R,10aS,10bS). The ring fusion maintains trans junctions (A/B, B/C, C/D), preserving cholestane-like rigidity. The α-orientation of the 4-en-4-one moiety positions the double bond within the expanded A-ring plane, influencing reactivity and biological recognition [3].
Table 2: Stereochemical Features
Feature | Description | Biological Implication |
---|---|---|
Defined Stereocenters | 7 chiral centers | Dictates 3D binding to cellular targets |
Ring Fusion Geometry | 5aR,5bS,7aR,8R,10aS,10bS | Maintains cholestane-like conformation |
Double Bond Position | Δ⁴ᵃ (within 7-membered A-ring) | Enhances electrophilicity at C4 carbonyl |
Lactam Configuration | Fixed enone geometry | Stabilizes intramolecular H-bonding |
Structurally, 3-aza-A-homocholest-4α-en-4-one diverges from cholestane in three key aspects:
Biological evaluations highlight these differences. While cholestane derivatives exhibit minimal cytotoxicity, aza-homosteroids like compound 15 (3-thiosemicarbazone-6-aza-B-homocholest-7-one) show IC₅₀ values of 6.6–29.5 µM against lung (SPC-A) and gastric (SGC 7901) carcinomas. The lactam group (-NH-CO-) is critical for activity, lowering toxicity while enabling apoptosis induction [2].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: